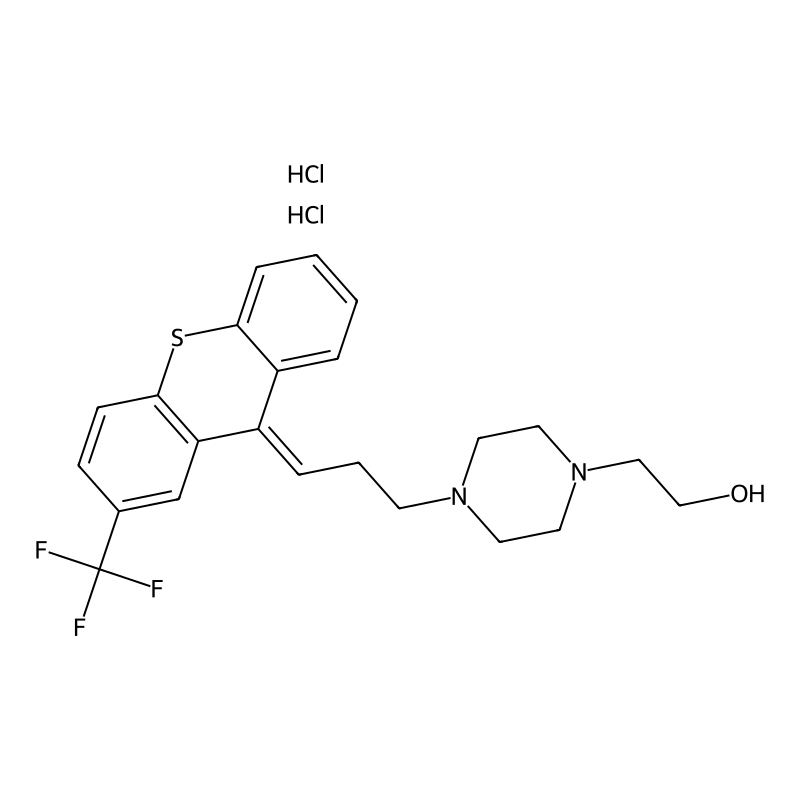

(E)-Flupentixol dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

(E)-Flupentixol dihydrochloride primarily acts as a antagonist at dopamine D2 receptors, with some affinity for serotonin 5-HT2A receptors []. This means it blocks the binding of dopamine to these receptors, which disrupts the signaling pathways they are involved in. This is thought to be the primary mechanism by which it produces its antipsychotic effects.

Research Areas

(E)-Flupentixol dihydrochloride is being studied for potential applications in several areas of scientific research, including:

- Schizophrenia: (E)-Flupentixol dihydrochloride is already an established treatment for schizophrenia, and research is ongoing to better understand its mechanism of action and optimize treatment strategies [].

- Affective Disorders: Some studies suggest that (E)-Flupentixol dihydrochloride may be beneficial in treating symptoms of depression, particularly when combined with other medications []. More research is needed to confirm these findings.

- Neurodegenerative Diseases: Dopamine system dysfunction is implicated in several neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. Early-stage research is investigating the potential use of (E)-Flupentixol dihydrochloride in these conditions [, ].

(E)-Flupentixol dihydrochloride, also known simply as flupentixol, is a typical antipsychotic medication belonging to the thioxanthene class. It is primarily utilized in the treatment of schizophrenia and other psychiatric disorders. The compound is characterized by its chemical formula and has a molar mass of approximately 434.52 g/mol . Flupentixol exists in two geometric isomers: the pharmacologically active cis(Z) form and the less active trans(E) form, with the cis form being responsible for most of its therapeutic effects .

Flupentixol dihydrochloride acts as a dopamine receptor antagonist, primarily blocking D1 and D2 dopamine receptors in the brain []. This disrupts dopamine signaling, which is believed to be overactive in schizophrenia. By antagonizing these receptors, flupentixol helps alleviate psychotic symptoms like hallucinations and delusions [].

- Oxidation: In aqueous solutions, flupentixol can oxidize to produce trifluoromethylthioxanthone, ethanol, and piperazine .

- Hydrolysis: The compound can also hydrolyze under certain conditions, affecting its stability and efficacy.

- Esterification: The cis(Z) form can be esterified with decanoic acid to produce flupentixol decanoate, which is used in long-acting injectable formulations .

Flupentixol acts primarily as an antagonist at dopamine D1 and D2 receptors, which plays a crucial role in its antipsychotic effects. Its mechanism of action is not entirely understood but involves modulation of various neurotransmitter systems. The compound also exhibits weak anticholinergic and adrenergic effects . Clinical studies have shown that flupentixol can improve symptoms of schizophrenia without significant sedation at therapeutic doses .

The synthesis of (E)-Flupentixol dihydrochloride typically involves several key steps:

- Formation of Thioxanthene Derivative: The synthesis begins with the preparation of a thioxanthene derivative, which serves as the core structure.

- Piperazine Substitution: A piperazine moiety is introduced to the thioxanthene structure through nucleophilic substitution.

- Dihydrochloride Salt Formation: The final step involves the formation of the dihydrochloride salt by reacting flupentixol with hydrochloric acid to enhance solubility and stability .

Flupentixol dihydrochloride is primarily used in clinical settings for:

- Treatment of Schizophrenia: It is effective in managing chronic schizophrenia, particularly in patients without pronounced agitation or excitement.

- Depression Management: Flupentixol is also indicated for treating depressive episodes, often in combination with melitracen for enhanced efficacy .

- Anxiety Disorders: Due to its anxiolytic properties, it may be prescribed for anxiety-related symptoms.

Flupentixol has been studied for its interactions with various biological systems:

- Dopamine Receptors: It shows significant binding affinity to dopamine receptors, particularly D2 receptors, which are crucial for its antipsychotic effects .

- Phosphatidylinositol 3-Kinase Pathway: Research indicates that flupentixol can inhibit this pathway, which may have implications in cancer biology .

- Other Neurotransmitter Systems: Studies suggest interactions with serotonin receptors (5-HT), contributing to its antidepressant effects at lower doses .

Several compounds share structural or functional similarities with (E)-Flupentixol dihydrochloride. Here are some notable examples:

| Compound Name | Class | Unique Features |

|---|---|---|

| Fluphenazine | Thioxanthene | Long-acting formulation available; similar receptor profile but more sedative effects. |

| Haloperidol | Butyrophenone | Stronger D2 receptor antagonist; higher incidence of extrapyramidal side effects. |

| Clozapine | Atypical | Unique for its efficacy in treatment-resistant schizophrenia; associated with agranulocytosis risk. |

| Risperidone | Atypical | Broader receptor activity including serotonin; lower risk of extrapyramidal symptoms compared to typical antipsychotics. |

Flupentixol's unique profile lies in its balanced efficacy across different receptor types, allowing it to manage both psychotic and depressive symptoms effectively while minimizing sedation compared to other typical antipsychotics like haloperidol and fluphenazine .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 30 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 29 of 30 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

(E)-flupentixol

Dates

2: Sahlberg M, Holm E, Gislason GH, Køber L, Torp-Pedersen C, Andersson C. Association of Selected Antipsychotic Agents With Major Adverse Cardiovascular Events and Noncardiovascular Mortality in Elderly Persons. J Am Heart Assoc. 2015 Sep 1;4(9):e001666. doi: 10.1161/JAHA.114.001666. PubMed PMID: 26330335; PubMed Central PMCID: PMC4599488.

3: Yamuna TS, Kaur M, Anderson BJ, Jasinski JP, Yathirajan HS. Flupentixol tartrate. Acta Crystallogr Sect E Struct Rep Online. 2014 Jan 29;70(Pt 2):o206-7. doi: 10.1107/S1600536814001536. eCollection 2014 Feb 1. PubMed PMID: 24764914; PubMed Central PMCID: PMC3998353.

4: Siddegowda MS, Butcher RJ, Akkurt M, Yathirajan HS, Narayana B. 1-(2-Hy-droxy-eth-yl)-4-[3-(2-trifluoro-methyl-9H-thioxanthen-9-yl-idene)prop-yl] piperazine-1,4-diium dichloride: the dihydro-chloride salt of flupentixol. Acta Crystallogr Sect E Struct Rep Online. 2011 Aug 1;67(Pt 8):o2079-80. doi: 10.1107/S1600536811028182. Epub 2011 Jul 23. PubMed PMID: 22091101; PubMed Central PMCID: PMC3213522.

5: Melis MR, Succu S, Sanna F, Boi A, Argiolas A. Oxytocin injected into the ventral subiculum or the posteromedial cortical nucleus of the amygdala induces penile erection and increases extracellular dopamine levels in the nucleus accumbens of male rats. Eur J Neurosci. 2009 Oct;30(7):1349-57. doi: 10.1111/j.1460-9568.2009.06912.x. Epub 2009 Sep 21. PubMed PMID: 19769589.

6: Che J, Meng Q, Chen Z, San C, Hou Y, Cheng Y. Validation of a sensitive LC/MS/MS method for simultaneous quantitation of flupentixol and melitracene in human plasma. J Pharm Biomed Anal. 2007 Dec 21;45(5):785-92. Epub 2007 Jul 26. PubMed PMID: 17881181.

7: Maki N, Moitra K, Ghosh P, Dey S. Allosteric modulation bypasses the requirement for ATP hydrolysis in regenerating low affinity transition state conformation of human P-glycoprotein. J Biol Chem. 2006 Apr 21;281(16):10769-77. Epub 2006 Feb 27. PubMed PMID: 16505485.

8: Loo TW, Bartlett MC, Clarke DM. Transmembrane segment 1 of human P-glycoprotein contributes to the drug-binding pocket. Biochem J. 2006 Jun 15;396(3):537-45. PubMed PMID: 16492138; PubMed Central PMCID: PMC1482826.

9: Rózsa C, Kis G, Komoly S, Anselmo V, Esik O, Láng I, Kas J, Németh G, Solymosi D, Svasztics E, Szentirmay Z, Szobor A, Telekes A; Hungarian Myasthenia Thymoma Research Group. Myasthenia in a patient with sarcoidosis and schizophrenia. Ideggyogy Sz. 2004 Jul 20;57(7-8):242-4. PubMed PMID: 15330399.

10: Matsuzaki S, Ikeda H, Akiyama G, Sato M, Moribe S, Suzuki T, Nagase H, Cools AR, Koshikawa N. Role of mu- and delta-opioid receptors in the nucleus accumbens in turning behaviour of rats. Neuropharmacology. 2004 Jun;46(8):1089-96. PubMed PMID: 15111015.

11: Talebpour Z, Haghgoo S, Shamsipur M. A selective 19F nuclear magnetic resonance spectroscopic method for the assay of the neuroleptic drug cis(Z)-flupentixol in human serum. Anal Biochem. 2003 Dec 15;323(2):205-10. PubMed PMID: 14656526.

12: Sokoliess T, Menyes U, Roth U, Jira T. Separation of cis- and trans-isomers of thioxanthene and dibenz[b,e]oxepin derivatives on calixarene- and resorcinarene-bonded high-performance liquid chromatography stationary phases. J Chromatogr A. 2002 Mar 1;948(1-2):309-19. PubMed PMID: 12831207.

13: Sokoliess T, Gronau M, Menyes U, Roth U, Jira T. Separation of (Z)- and (E)-isomers of thioxanthene and dibenz[b,e]oxepin derivatives with calixarenes and resorcinarenes as additives in nonaqueous capillary electrophoresis. Electrophoresis. 2003 May;24(10):1648-57. PubMed PMID: 12761796.

14: Loo TW, Bartlett MC, Clarke DM. Permanent activation of the human P-glycoprotein by covalent modification of a residue in the drug-binding site. J Biol Chem. 2003 Jun 6;278(23):20449-52. Epub 2003 Apr 23. PubMed PMID: 12711602.

15: Kaatz GW, Moudgal VV, Seo SM, Kristiansen JE. Phenothiazines and thioxanthenes inhibit multidrug efflux pump activity in Staphylococcus aureus. Antimicrob Agents Chemother. 2003 Feb;47(2):719-26. PubMed PMID: 12543683; PubMed Central PMCID: PMC151737.

16: Loo TW, Bartlett MC, Clarke DM. Drug binding in human P-glycoprotein causes conformational changes in both nucleotide-binding domains. J Biol Chem. 2003 Jan 17;278(3):1575-8. Epub 2002 Nov 5. PubMed PMID: 12421806.

17: Page G, Chalon S, Emond P, Maloteaux JM, Hermans E. Pharmacological characterisation of (E)-N-(3-iodoprop-2-enyl)-2beta-carbomethoxy-3beta-(4'-methylphenyl)nortropane (PE2I) binding to the rat neuronal dopamine transporter expressed in COS cells. Neurochem Int. 2002 Feb;40(2):105-13. PubMed PMID: 11738476.

18: Kristiansen JE, Hansen JB. Inhibition of HIV replication by neuroleptic agents and their potential use in HIV infected patients with AIDS related dementia. Int J Antimicrob Agents. 2000 Apr;14(3):209-13. PubMed PMID: 10773489.

19: Hafkemeyer P, Licht T, Pastan I, Gottesman MM. Chemoprotection of hematopoietic cells by a mutant P-glycoprotein resistant to a potent chemosensitizer of multidrug-resistant cancers. Hum Gene Ther. 2000 Mar 1;11(4):555-65. Erratum in: Hum Gene Ther 2000 May 1;11(7):1112. PubMed PMID: 10724034.

20: Gear RW, Aley KO, Levine JD. Pain-induced analgesia mediated by mesolimbic reward circuits. J Neurosci. 1999 Aug 15;19(16):7175-81. PubMed PMID: 10436070.